molecular formula C8F16I2 B1363120 1,8-Diiodoperfluorooctane CAS No. 335-70-6

1,8-Diiodoperfluorooctane

Cat. No. B1363120
CAS RN: 335-70-6
M. Wt: 653.87 g/mol
InChI Key: SRDQTCUHAMDAMG-UHFFFAOYSA-N
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Description

1,8-Diiodoperfluorooctane is a perfluoroalkane used in the synthesis of semifluorinated polymers and other perfluorinated species . It has a molecular formula of C8F16I2 .


Synthesis Analysis

The sodium salt of 2,6-dimethyl-4-tert-butyl-benzenethiol was reacted in dimethyl formamide with a series of perfluoroalkyl iodides and 1,8-diiodoperfluorooctane to afford the corresponding perfluoroalkyl sulfides and 1,8-bis(arylthio)perfluorooctane in good yields .


Molecular Structure Analysis

The molecular weight of 1,8-Diiodoperfluorooctane is 653.869 Da . The structure of this compound can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

The halogen bonding driven self-assembly of 1,8-diiodoperfluorooctane and N,N,N′,N′ -tetramethyl- p -phenylenediamine induces the formation of a chiral and enantiopure co-crystal wherein the fluorinated chains adopt an unusual gauche arrangement .


Physical And Chemical Properties Analysis

1,8-Diiodoperfluorooctane has a density of 2.3±0.1 g/cm3, a boiling point of 222.0±8.0 °C at 760 mmHg, and a flash point of 98.5±5.6 °C . It also has a molar refractivity of 67.4±0.3 cm3 .

Scientific Research Applications

1. Applications in Organic Photovoltaics

1,8-Diiodooctane (DIO) is primarily used in the field of organic photovoltaics. Its role as a high boiling point solvent additive is crucial in controlling the active layer morphology of bulk-heterojunction organic photovoltaic (OPV) films. OPV devices fabricated using DIO often demonstrate improved efficiency. However, it's important to note that light exposure may cause residual DIO to react with OPV materials, potentially leading to rapid degradation under illumination (Jacobs et al., 2018).

2. Crosslinking in OLEDs and Polymer Solar Cells

DIO has been used to crosslink amino-functionalized polyfluorene, which is significant in the production of organic light-emitting diodes (OLEDs). This crosslinking process renders the polyfluorene film insoluble in non-polar solvents, correlating to the reduction of operational voltage and increase in lifetime of OLEDs (Stolz et al., 2016). Additionally, it is effective in improving the morphology and performance of nonfullerene polymer solar cells (PSCs) by enhancing carrier transport and optimizing morphology (Chen et al., 2019).

3. Impact on Morphology of OPV Devices

The addition of DIO in the preparation of bulk-heterojunction photovoltaic devices has been shown to increase power conversion efficiency through a mechanism of transient plasticization. This process assists in the morphological evolution of the film, promoting molecular mobility and coarsening of phase domains (Zhang et al., 2017).

4. Use in Self-Assembled Monolayers for Biosensors

In the field of biosensor development, DIO has been utilized in the synthesis of amino-terminated semifluorinated long-chain alkanethiols. These compounds form mixed fluorinated self-assembled monolayers (SAMs), providing a new platform system for biosensors (Amato & Calas, 2003).

5. Halogen Bonding in Solid Phase Extraction

DIO is also significant in halogen bonding interactions, especially in the solid phase extraction of perfluorinated iodoalkane. This interaction has been leveraged for the selective extraction of compounds with strong halogen-bonding abilities, showing potential in environmental analysis and pollution monitoring (Yan et al., 2012).

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1,8-diiodooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16I2/c9-1(10,3(13,14)5(17,18)7(21,22)25)2(11,12)4(15,16)6(19,20)8(23,24)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDQTCUHAMDAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F16I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335975
Record name 1,8-Diiodoperfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diiodoperfluorooctane

CAS RN

335-70-6
Record name 1,8-Diiodoperfluorooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Diiodoperfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Diiodoperfluorooctane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
S Biella, M Cametti, T Caronna, G Cavallo… - Supramolecular …, 2011 - Taylor & Francis
The X-ray diffraction analysis on single crystals obtained from the self-assembly of 1,8-diiodoperfluorooctane 1 with the tetraazahelicene derivative 2 revealed a site-selective pattern of …
Number of citations: 6 www.tandfonline.com
A Casnati, R Liantonio, P Metrangolo… - Angewandte Chemie …, 2006 - Wiley Online Library
Beauty is in the I of the beholder: Metal-ion coordination and I⋅⋅⋅ I halogen bonding direct the self-assembly of achiral starting materials (a calix [4] arene tetraamide, BaI 2⋅ 2 H 2 O, …
Number of citations: 102 onlinelibrary.wiley.com
M Cametti, T Caronna, G Cavallo, P Metrangolo… - 2010 - hal.science
For Peer Review Only Page 1 For Peer Review Only Site-selective Assembly between 1,8-Diiodoperfluorooctane and 4,7,8,11-Tetraazahelicene driven by Halogen Bonding Journal: …
Number of citations: 0 hal.science
S Biella, G Gattuso, A Notti, P Metrangolo… - Supramolecular …, 2009 - Taylor & Francis
Self-assembly of ternary mixtures composed of cation segregating agent/inorganic halide (penta-tert-butyl-pentakis(ethoxycarbonylmethoxy)calix[5]arene (1)/NaI or 4,7,13,16,21,24-…
Number of citations: 25 www.tandfonline.com
G Gattuso, R Liantonio, P Metrangolo… - Supramolecular …, 2006 - Taylor & Francis
1,3-Bis(α-picolyloxy)-p-tert-butylcalix[4]crown-5 in the cone conformation (2), 1,8-diiodoperfluorooctane or 1,6-diiodoperfluorohexane, and potassium iodide ternary mixtures undergo in …
Number of citations: 40 www.tandfonline.com
G Gattuso, A Notti, P Metrangolo, S Pappalardo… - 2008 - academia.edu
Self-assembly of ternary mixtures composed of cation segregating agent/inorganic halide (penta-tert-butyl-pentakis (ethoxycarbonylmethoxy) calix [5] arene (1)/NaI or 4, 7, 13, 16, 21, 24…
Number of citations: 3 www.academia.edu
H Neukirch, E Guido, R Liantonio… - Chemical …, 2005 - pubs.rsc.org
The halogen bonding driven self-assembly of 1,8-diiodoperfluorooctane and N,N,N′,N′-tetramethyl-p-phenylenediamine induces the formation of a chiral and enantiopure co-crystal …
Number of citations: 31 pubs.rsc.org
A Harsányi, G Schlosser, J Rábai - Online journal “Fluorine notes” …, 2017 - notes.fluorine1.ru
The sodium salt of 2, 6-dimethyl-4-tert-butyl-benzenethiol was reacted in dimethyl formamide with a series of perfluoroalkyl iodides and 1, 8-diiodoperfluorooctane to afford the …
Number of citations: 5 notes.fluorine1.ru
XQ Yan, QJ Shen, XR Zhao, HY Gao, X Pang… - Analytica chimica …, 2012 - Elsevier
For the first time, halogen-bonding interaction is utilised in the solid phase extraction of perfluorinated iodoalkane (PFI). Nine PFIs, as model analytes, were tested, and analyses by UV, …
Number of citations: 25 www.sciencedirect.com
L Lu, J Chang, Y Qiu, Y Chang… - Journal of Applied …, 2019 - Wiley Online Library
Fluorinated diiodine alkanes (FDIAs), important industrial intermediates in the synthesis of various perfluorinated compounds, which are distributed widely in wildlife and humans. …

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